N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-15-6-4-8-17(12-15)22(27)26(14-16-7-5-11-24-13-16)23-25-20-18(28-2)9-10-19(29-3)21(20)30-23/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYYIKYFDSQQLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H20N4O3S
- Molecular Weight : 396.48 g/mol
- CAS Number : 922911-33-9
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole intermediate, which is then coupled with a benzamide derivative. The final step often includes the introduction of the pyridine moiety through nucleophilic substitution reactions using reagents such as thionyl chloride and hydrazine hydrate in controlled conditions to ensure high yields and purity .
This compound exhibits various biological activities primarily through its interaction with specific molecular targets:
- Inhibition of Kinase Activity : The compound has shown potential in inhibiting the activity of key kinases involved in cancer progression, particularly targeting EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal growth factor Receptor 2). This inhibition is crucial for the development of anti-cancer therapies .
- Anti-proliferative Effects : Studies have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines, including breast cancer (MCF-7 and SK-BR-3) and lung cancer cells (A549 and H1975). The inhibitory effect on healthy cells was minimal, indicating a degree of selectivity towards malignant cells .
- MAO Inhibition : The compound also shows potential as a monoamine oxidase (MAO) inhibitor, which could be beneficial in treating depression and neurodegenerative diseases. In vitro studies have indicated that it can inhibit both MAO-A and MAO-B isoenzymes, with varying degrees of potency .
Case Study 1: Anti-Cancer Activity
A recent study evaluated the anti-cancer properties of this compound against breast cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be lower than those of standard chemotherapeutics, suggesting enhanced efficacy .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound through its action as an MAO inhibitor. In vitro assays demonstrated that it effectively reduced oxidative stress markers in neuronal cells while maintaining cell viability. This suggests its potential application in neurodegenerative disease management .
Data Summary
Q & A
Q. What are the critical steps and reaction conditions for synthesizing N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide?
- Methodological Answer : Synthesis involves multi-step organic reactions, including:
- Core formation : Condensation of benzo[d]thiazole precursors with methoxy substituents under controlled pH and temperature (e.g., 60–80°C in ethanol or DMF) .
- Amide coupling : Reaction of the thiazole intermediate with 3-methylbenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the benzamide moiety .
- N-alkylation : Introduction of the pyridin-3-ylmethyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like KI .
- Purification : Use of column chromatography (silica gel) and recrystallization (methanol/water) to achieve >95% purity .
Critical parameters include solvent choice (polar aprotic solvents enhance yield), reaction time (12–24 hours for amidation), and inert atmosphere to prevent oxidation .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., methoxy at C4/C7 of thiazole, methyl on benzamide) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% for biological assays) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected m/z ~478.2) .
- X-ray Crystallography : For crystal structure determination (e.g., SHELX programs for refinement; hydrogen bonding patterns confirm amide geometry) .
Q. How is the compound’s solubility and stability evaluated for in vitro assays?
- Methodological Answer :
- Solubility : Tested in DMSO (stock solutions), PBS, and cell culture media (e.g., DMEM) using nephelometry. Methoxy groups enhance aqueous solubility compared to non-polar analogs .
- Stability :
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition points (>150°C typical for benzamide derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified methoxy (e.g., ethoxy, halogen) or pyridinyl groups to assess impact on target binding .
- Biological assays : Compare IC50 values in enzyme inhibition (e.g., kinases) or cell viability assays (e.g., cancer lines). For example, dimethylation at the benzamide’s 3-position may reduce off-target effects .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets (e.g., ATP-binding pockets) .
Q. What strategies resolve contradictions in biological activity data across assay systems?
- Methodological Answer :
- Orthogonal assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V) or target engagement (Western blot for phosphorylated proteins) .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), serum concentrations, and incubation times. Contradictions in IC50 may arise from differential metabolic activity in cells .
- Data normalization : Use Z’-factor to assess assay robustness; exclude data with Z’ < 0.5 .
Q. How can computational methods predict this compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- ADME prediction : Tools like SwissADME calculate logP (~3.2), permeability (Caco-2 model), and CYP450 inhibition. Methoxy groups reduce logP, enhancing bioavailability .
- Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration (e.g., Desmond software) based on polar surface area (<90 Ų suggests CNS activity) .
- Metabolite prediction : CypReact identifies potential oxidation sites (e.g., thiazole ring) for metabolite synthesis and toxicity testing .
Q. What experimental approaches validate the compound’s mechanism of action?
- Methodological Answer :
- Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- CRISPR/Cas9 knockout : Knock out suspected targets (e.g., PI3K) in cell lines; rescue experiments confirm specificity .
- Biophysical assays : Surface plasmon resonance (SPR) to measure binding kinetics (KD < 1 µM indicates high affinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
